6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide
Description
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide (CAS 1417357-11-9) is a bicyclic heterocyclic compound featuring a partially saturated quinoline core. Its molecular formula is C₁₁H₁₅NO·HBr, with a molecular weight of 258.16 g/mol (as the hydrobromide salt) . The structure includes a methoxy group at position 6 and a methyl group at position 2 of the tetrahydroquinoline scaffold, as confirmed by NMR spectroscopy (¹H and ¹³C data in ) . The compound is synthesized via reactions such as copper-catalyzed transfer hydrogenation or derivatization with chloroacetyl chloride . Its applications span medicinal chemistry, particularly in the development of covalent inhibitors for helicase mechanoenzymes .
Properties
IUPAC Name |
6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.BrH/c1-8-3-4-9-7-10(13-2)5-6-11(9)12-8;/h5-8,12H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXGMEQWUKHMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring into a quinoline ring.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroquinoline core.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Solvents like dichloromethane (DCM) and ethanol are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroquinoline compounds .
Scientific Research Applications
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide involves its interaction with various molecular targets and pathways. It has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, thereby affecting serotonergic transmission in the brain . This action is believed to contribute to its potential neuroprotective and therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- The methoxy group in the target compound enhances electron density at position 6, influencing reactivity in electrophilic substitution or hydrogen bonding . In contrast, bromine in analogs like CAS 135631-91-3 increases electrophilicity, enabling cross-coupling reactions .
- Hydrobromide vs. Hydrochloride Salts : The hydrobromide salt (target compound) may exhibit higher solubility in polar solvents compared to hydrochloride analogs, impacting bioavailability .
Scaffold Variations: Tetrahydroquinoline vs. Tetrahydroisoquinoline: Isoquinoline derivatives (e.g., CAS 1220694-87-0) have a nitrogen atom at position 2 instead of position 1, altering ring electronics and binding affinity in biological systems .
Synthetic Routes :
- The target compound is synthesized via copper-catalyzed transfer hydrogenation using oxazaborolidine complexes , whereas brominated analogs (e.g., CAS 135631-91-3) often employ palladium-catalyzed cross-coupling .
Biological Activity
6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide is a compound that has garnered attention for its diverse biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 258.2 g/mol. Its structure features a tetrahydroquinoline core with a methoxy group at the 6-position and a methyl group at the 2-position, enhancing its solubility and reactivity in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.2 g/mol |
| Solubility | Soluble in polar solvents |
| CAS Number | 1417357-11-9 |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It acts primarily as an inhibitor of tubulin polymerization, which is crucial for microtubule dynamics during cell division. This inhibition leads to cell cycle arrest at the G2/M phase and induces cytotoxic effects against various cancer cell lines.
In Vitro Studies
In a study evaluating its cytotoxicity against human tumor cell lines (A549, KB, KBvin, DU145), derivatives of this compound demonstrated GI50 values ranging from 1.5 to 1.7 nM , indicating potent activity compared to traditional chemotherapeutics like paclitaxel . The most active derivatives showed an inhibition rate of 75-99% on colchicine binding to tubulin .
The primary mechanism through which this compound exerts its biological effects is through:
- Inhibition of Tubulin Polymerization : This disrupts microtubule formation essential for mitosis.
- Cell Cycle Arrest : Induces G2/M phase arrest leading to apoptosis in cancer cells.
Antimalarial Properties
Some studies suggest potential antimalarial activity due to structural similarities with known antimalarial agents such as primaquine. Further research is necessary to elucidate this aspect fully.
Recent Investigations
- Study on Tubulin Inhibition :
-
Comparative Analysis with Other Compounds :
- A comparative study highlighted that some derivatives were more effective than established drugs like combretastatin A-4 in inhibiting tubulin polymerization and inducing apoptosis in cancer cells.
- Pharmacokinetic Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline hydrobromide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via reductive hydrogenation of substituted quinoline precursors. A Mn-, Fe-, or Co-catalyzed hydrogenation approach has been reported for similar tetrahydroquinoline derivatives, achieving yields up to 77% under optimized conditions (e.g., solvent choice, catalyst loading, and temperature control) . Bromination of methyl esters of tetrahydroquinoline derivatives (e.g., methyl 2-methyl-6-R-tetrahydroquinoline-4-carboxylates) can also be adapted for functional group introduction, requiring careful control of stoichiometry and reaction time .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying substitution patterns and stereochemistry. For example, - and -NMR data for analogous compounds (e.g., 6-Chloro-1,2,3,4-tetrahydroquinoline) confirm the positions of methoxy and methyl groups . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. PubChem-derived InChI keys and computed properties (e.g., molecular formula CHBrNO) should be cross-referenced for consistency .
Q. What are the key safety and storage protocols for handling this compound?
- Methodology : As per safety data sheets (SDS), the compound is harmful if inhaled, ingested, or absorbed through skin. Use personal protective equipment (PPE), including P95 respirators for particulates and nitrile gloves. Store in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent degradation. Avoid contact with incompatible materials like strong oxidizers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for tetrahydroquinoline derivatives?
- Methodology : Contradictions in NMR data often arise from solvent effects, impurities, or tautomeric equilibria. For example, methoxy group chemical shifts vary between 3.7–4.0 ppm in CDCl but may shift in DMSO-d. Reproducibility requires rigorous purification (e.g., column chromatography) and standardized solvent systems. Cross-validation with computational tools (e.g., density functional theory (DFT) for predicting NMR shifts) can clarify ambiguities .
Q. What strategies enhance regioselectivity during electrophilic substitution on the tetrahydroquinoline core?
- Methodology : Electrophilic bromination studies on methyl 2-methyl-6-R-tetrahydroquinoline-4-carboxylates demonstrate that regioselectivity is influenced by steric and electronic factors. For example, electron-donating groups (e.g., methoxy) direct substitution to para positions, while bulky substituents hinder reactivity at adjacent sites. Optimizing reaction temperature and using Lewis acid catalysts (e.g., AlCl) can further refine selectivity .
Q. How does the substitution pattern (e.g., methoxy vs. bromo) affect the physicochemical properties of tetrahydroquinoline derivatives?
- Comparative Analysis : Bromo-substituted analogs (e.g., 6-Bromo-1,2,3,4-tetrahydroquinoline) exhibit higher molecular weights (242.12 g/mol vs. ~203 g/mol for methoxy derivatives) and altered solubility profiles. Methoxy groups enhance hydrophilicity and hydrogen-bonding capacity, impacting crystallization behavior and chromatographic retention times. Such differences are critical for designing derivatives with tailored bioavailability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can achieve enantioselectivity. However, scalability requires minimizing racemization during workup. Techniques like kinetic resolution or enzymatic catalysis may improve yields. Process analytical technology (PAT) tools (e.g., in-situ FTIR) enable real-time monitoring of stereochemical integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
